
Sodium;4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-chloro-, sodium salt (1:1) is a chemical compound with the molecular formula C6H4ClNaO. It is commonly known as sodium 4-chlorophenolate. This compound is a derivative of phenol, where a chlorine atom is substituted at the para position, and the phenol is converted to its sodium salt form. It is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 4-chloro-, sodium salt (1:1) can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with sodium hydroxide. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the sodium salt. The general reaction is as follows:
C6H4ClOH+NaOH→C6H4ClONa+H2O
Industrial Production Methods
In industrial settings, the production of sodium 4-chlorophenolate often involves the fusion of 4-chlorophenol with sodium hydroxide at high temperatures (around 623K) and pressures (approximately 320 atm). This method ensures a high yield of the desired product .
化学反応の分析
Types of Reactions
Phenol, 4-chloro-, sodium salt (1:1) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products.
Esterification: Reacting with acyl chlorides or anhydrides can form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds
科学的研究の応用
Phenol, 4-chloro-, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other substituted phenols.
Biology: Employed in biochemical assays and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for potential therapeutic uses, including as an antiseptic.
Industry: Utilized in the production of dyes, resins, and other chemical intermediates
作用機序
The mechanism of action of phenol, 4-chloro-, sodium salt (1:1) primarily involves its ability to undergo nucleophilic aromatic substitution. The chlorine atom’s electron-withdrawing effect makes the aromatic ring more susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which then eliminates the leaving group (chloride ion) to form the substituted product .
類似化合物との比較
Similar Compounds
- Phenol, 2-chloro-, sodium salt (1:1)
- Phenol, 3-chloro-, sodium salt (1:1)
- Phenol, 4-bromo-, sodium salt (1:1)
Uniqueness
Phenol, 4-chloro-, sodium salt (1:1) is unique due to the specific positioning of the chlorine atom at the para position, which significantly influences its reactivity and chemical properties. Compared to its ortho and meta counterparts, the para-substituted compound exhibits different reactivity patterns in nucleophilic substitution reactions .
特性
分子式 |
C6H5ClNaO+ |
|---|---|
分子量 |
151.54 g/mol |
IUPAC名 |
sodium;4-chlorophenol |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1 |
InChIキー |
CFPLEOLETMZLIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


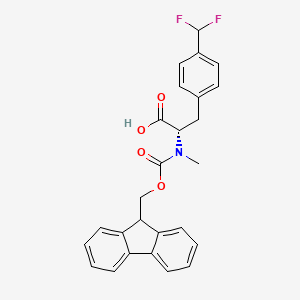

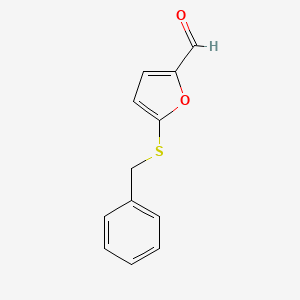

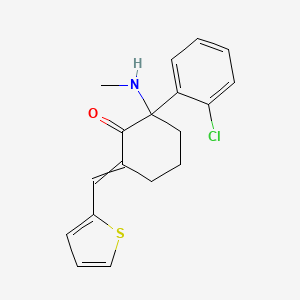

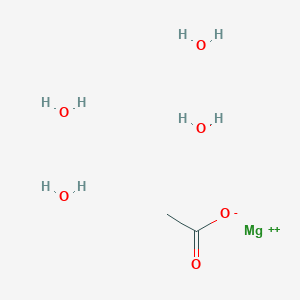





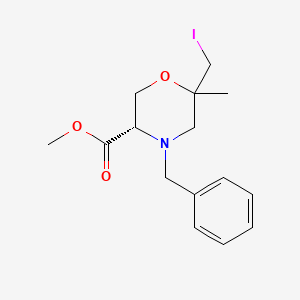
![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
